4-ethyl-5-methyl-2-[3-(4-pyridinyl)-1-azetidinyl]pyrimidine
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Overview
Description
4-ethyl-5-methyl-2-[3-(4-pyridinyl)-1-azetidinyl]pyrimidine is a chemical compound that has shown significant potential in scientific research. This compound belongs to the class of pyrimidine derivatives and has been studied for its potential use in various fields, including medicinal chemistry and pharmacology.
Mechanism of Action
The mechanism of action of 4-ethyl-5-methyl-2-[3-(4-pyridinyl)-1-azetidinyl]pyrimidine is not fully understood. However, studies have suggested that this compound may act as an inhibitor of various enzymes and receptors, including tyrosine kinases, phosphodiesterases, and adenosine receptors. It has also been shown to modulate the activity of various signaling pathways, including the MAPK/ERK and PI3K/Akt pathways.
Biochemical and Physiological Effects:
Studies have shown that this compound has various biochemical and physiological effects. This compound has been shown to induce apoptosis in cancer cells, inhibit inflammation, and modulate the immune system. It has also been shown to have a neuroprotective effect in animal models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
The advantages of using 4-ethyl-5-methyl-2-[3-(4-pyridinyl)-1-azetidinyl]pyrimidine in lab experiments include its high potency and selectivity, as well as its ability to modulate multiple signaling pathways. However, the limitations of this compound include its low solubility and stability, as well as its potential toxicity.
Future Directions
There are several future directions for the study of 4-ethyl-5-methyl-2-[3-(4-pyridinyl)-1-azetidinyl]pyrimidine. These include:
1. Further investigation of the mechanism of action of this compound, particularly its interaction with various enzymes and receptors.
2. Development of more stable and soluble derivatives of this compound for use in pharmacological studies.
3. Exploration of the potential use of this compound in combination with other drugs for the treatment of various diseases.
4. Investigation of the potential use of this compound as a diagnostic tool in imaging studies.
5. Study of the potential toxicity of this compound and its derivatives in animal models.
Conclusion:
In conclusion, this compound is a promising compound that has shown significant potential in scientific research. This compound has been studied for its potential use in various fields, including medicinal chemistry and pharmacology. Further investigation of this compound and its derivatives may lead to the development of new drugs for the treatment of various diseases.
Synthesis Methods
The synthesis of 4-ethyl-5-methyl-2-[3-(4-pyridinyl)-1-azetidinyl]pyrimidine involves the reaction of 4-(4-pyridinyl)-3-buten-1-ol with 2-amino-4,5-dimethylpyrimidine in the presence of a base. The reaction proceeds through the formation of an azetidine intermediate, which undergoes cyclization to form the final product. The yield of this synthesis method is reported to be 70-80%.
Scientific Research Applications
4-ethyl-5-methyl-2-[3-(4-pyridinyl)-1-azetidinyl]pyrimidine has been studied for its potential use in various fields, including medicinal chemistry and pharmacology. This compound has shown promising results in the treatment of cancer, inflammation, and infectious diseases. It has also been studied for its potential use as a diagnostic tool in imaging studies.
properties
IUPAC Name |
4-ethyl-5-methyl-2-(3-pyridin-4-ylazetidin-1-yl)pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4/c1-3-14-11(2)8-17-15(18-14)19-9-13(10-19)12-4-6-16-7-5-12/h4-8,13H,3,9-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUNNAMCVBQHNLB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=NC=C1C)N2CC(C2)C3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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